Product packaging for 8-(Piperazin-1-yl)quinazoline(Cat. No.:CAS No. 221377-26-0)

8-(Piperazin-1-yl)quinazoline

Cat. No.: B2787473
CAS No.: 221377-26-0
M. Wt: 214.272
InChI Key: WUOMFIBXTAXXRP-UHFFFAOYSA-N
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Description

8-(Piperazin-1-yl)quinazoline (CAS 221377-26-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a quinazoline heterocycle, a privileged scaffold in pharmacology, linked to a piperazine moiety. This structure is a key template for developing novel therapeutic agents, particularly due to the synergistic effects of its components. The quinazoline core is widely recognized for its diverse biological activities, while the piperazine ring enhances aqueous solubility and improves pharmacokinetic properties, facilitating better target binding and absorption. This compound serves as a critical synthetic intermediate for researchers designing and evaluating new bioactive molecules. Its structural framework is highly relevant in the exploration of antimicrobial agents . Recent studies on closely related quinazoline-piperazine hybrids have demonstrated potent activity as DNA gyrase inhibitors , a key bacterial enzyme, showing promise in combating antimicrobial resistance . Furthermore, the 4-piperazin-1-yl-quinazoline template has been identified as a foundation for creating potent and selective tyrosine kinase inhibitors . This makes it a valuable building block in oncology research, particularly for targeting receptors like the Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR) . Additional research applications for analogous structures include their evaluation as α1-adrenoreceptor antagonists for cardiovascular studies and as agents with anti-mycobacterial activity . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4 B2787473 8-(Piperazin-1-yl)quinazoline CAS No. 221377-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-piperazin-1-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-10-8-14-9-15-12(10)11(3-1)16-6-4-13-5-7-16/h1-3,8-9,13H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOMFIBXTAXXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CN=CN=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Piperazin 1 Yl Quinazoline and Its Analogues

Retrosynthetic Strategies for Quinazoline (B50416) Core Formation

The construction of the quinazoline ring system can be approached through various retrosynthetic disconnections, which inform the selection of appropriate starting materials and cyclization strategies.

Cyclization Reactions and Precursor Selection

A common retrosynthetic approach for the quinazoline core involves disconnecting the pyrimidine (B1678525) ring, leading to ortho-substituted aniline (B41778) precursors. The choice of these precursors is critical and dictates the subsequent cyclization chemistry. Key starting materials include 2-aminobenzonitriles, 2-aminobenzamides, 2-aminobenzaldehydes, 2-aminobenzoketones, and anthranilic acids. nih.govresearchgate.net

Table 1: Common Precursors for Quinazoline Synthesis

PrecursorResulting Quinazoline MoietyTypical Co-reactant(s)
2-AminobenzonitrileCan form various substituted quinazolinesAldehydes, Alcohols
2-AminobenzamideOften leads to quinazolin-4(3H)-onesAldehydes, Amides
2-AminobenzaldehydeForms the quinazoline ring with a nitrogen sourceAmines, Ammonium (B1175870) acetate
2-AminobenzophenoneA classic precursor for 2,4-diarylquinazolinesBenzylamines, Ammonium acetate
Anthranilic AcidPrimarily used for quinazolin-4(3H)-one synthesisAmides, Formamide

The cyclization of these precursors can be achieved through a variety of methods. For instance, 2-aminobenzophenones can react with benzylamines in the presence of a catalyst like ceric ammonium nitrate/tert-butylhydroperoxide (CAN/TBHP) to yield quinazoline scaffolds. nih.gov Similarly, a three-component reaction of o-aminoarylketones, substituted benzaldehydes, and ammonium acetate, catalyzed by iodine, provides a direct route to highly substituted quinazolines. nih.gov Transition metal-free conditions can also be employed, for example, through the Lewis acid-catalyzed reaction of N-phenyl-benzimidamides with a one-carbon source like polyoxymethylene. nih.gov

Heterocycle Annulation Techniques

Annulation strategies, where a new ring is fused onto an existing one, offer another powerful avenue for quinazoline synthesis. These methods often involve cycloaddition reactions or cascade processes.

A notable example is the [4+2] annulation (Diels-Alder type) reaction. For instance, 2-azidobenzaldehydes can serve as four-atom components in reactions with various dienophiles to construct the quinoline (B57606) ring, and similar principles can be applied to access the quinazoline framework. nih.gov Another approach involves the N-heterocyclic carbene (NHC)-catalyzed formal [4+2] benzannulation of enals with substituted pyrimidine-2,4-diones, leading to functionalized quinazoline-2,4-diones. acs.org

Transition metal-catalyzed annulation reactions are also prevalent. A rhodium- and copper-co-catalyzed C-H bond activation and [4+2] annulation of benzimidates with azides provides an efficient route to quinazolines. organic-chemistry.org Furthermore, an ortho-lithiation driven [2+2+2] cascade annulation of halofluorobenzenes with nitriles has been developed for the one-pot synthesis of quinazoline derivatives. researchgate.net These methods highlight the versatility of annulation chemistry in building the complex quinazoline core from simpler, readily available starting materials.

Installation of the Piperazin-1-yl Moiety at the C-8 Position (General Strategies for Piperazine (B1678402) Attachment to Quinazolines)

Once the quinazoline core is established, the introduction of the piperazin-1-yl group at the C-8 position is a key transformation. The reactivity of the quinazoline ring system allows for several strategic approaches to achieve this functionalization. It is known that the benzene (B151609) portion of the quinazoline ring is more susceptible to electrophilic substitution than the pyrimidine ring, with the order of reactivity being 8 > 6 > 5 > 7. wikipedia.org This inherent reactivity makes the C-8 position a prime target for substitution.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing amine nucleophiles onto aromatic rings, provided a suitable leaving group is present. In the context of quinazolines, this typically involves the displacement of a halide (e.g., chloro or fluoro) or another good leaving group from the aromatic core by piperazine.

While SNAr reactions are well-documented at the C-2 and C-4 positions of the quinazoline ring, particularly with 2,4-dichloroquinazoline (B46505) as a precursor, nih.gov the same principle can be applied to the C-8 position. The synthesis would necessitate an 8-haloquinazoline intermediate. The reaction proceeds via an addition-elimination mechanism, where piperazine acts as the nucleophile, attacking the electron-deficient carbon bearing the leaving group. The rate of this reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive in SNAr reactions of activated aryl halides. nih.gov

Palladium-Catalyzed Amination Reactions (Conceptual, as applied to similar scaffolds)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and general method for the formation of C-N bonds. This approach could be conceptually applied to the synthesis of 8-(piperazin-1-yl)quinazoline from an 8-haloquinazoline (e.g., 8-bromo- or 8-chloroquinazoline) and piperazine.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to afford the desired product and regenerate the catalyst. While direct examples for the C-8 amination of quinazoline with piperazine are not abundant in the readily available literature, the palladium-catalyzed N-arylation of amidines to form quinazolines demonstrates the utility of this catalyst system in quinazoline chemistry. nih.govorganic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-H amination has been used to form new N-heterocyclic rings fused to the quinazoline core, indicating the feasibility of C-N bond formation on this scaffold under palladium catalysis. acs.org

Ortho-Directed Metalation and Subsequent Functionalization (Conceptual, as applied to similar scaffolds)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of quinazolines, the nitrogen atoms within the ring system or other substituents can act as DMGs.

Specifically, quinazolinones are known to undergo selective lithiation at the C-8 position. acs.org This ortho-lithiated intermediate can then, in principle, be trapped by an appropriate electrophile to introduce the piperazine moiety. A potential, albeit multi-step, approach could involve the reaction of the 8-lithiated quinazoline with an electrophilic source of piperazine or a precursor that can be subsequently converted to the piperazine group. This strategy offers a high degree of regiocontrol for the introduction of substituents onto the benzene portion of the quinazoline nucleus.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound typically relies on the coupling of an 8-substituted quinazoline precursor, often a haloquinazoline such as 8-chloroquinazoline (B1587598), with piperazine. This transformation is commonly achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govacs.org The optimization of these reactions is paramount to maximize product yield and minimize impurities.

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature plays a critical role in the outcome of the synthesis. For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are often employed to facilitate the reaction between the haloquinazoline and piperazine. nih.gov The temperature is a key parameter to control, with higher temperatures generally accelerating the reaction rate. However, excessively high temperatures can lead to the formation of side products. Microwave-assisted synthesis has also been explored as a method to rapidly achieve high temperatures and shorten reaction times, often leading to improved yields and cleaner reaction profiles. frontiersin.org

The following table summarizes the impact of different solvents on the synthesis of quinazoline derivatives, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Solvents on Quinazoline Synthesis

Solvent Reaction Type Typical Temperature (°C) Observations
DMSO SNAr / Copper-catalyzed 100-160 Favorable for many quinazoline syntheses, can facilitate high yields. nih.gov
DMF SNAr / Copper-catalyzed 70-150 Commonly used, good solubility for reactants. nih.gov
Toluene Buchwald-Hartwig Amination 80-110 Standard solvent for Pd-catalyzed cross-coupling. gust.edu.vn
Dioxane Buchwald-Hartwig Amination 80-110 Another common solvent for Pd-catalyzed reactions. marquette.edu

Catalyst and Ligand Screening

For palladium-catalyzed C-N cross-coupling reactions, the selection of an appropriate catalyst and ligand system is crucial for achieving high efficiency. The catalyst typically consists of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine-based ligand. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. wuxiapptec.com

Copper-based catalysts, such as CuI and CuBr, have also been employed in the synthesis of piperazine-linked quinazolines, often in combination with a base and a suitable solvent. nih.gov These reactions may proceed through a different mechanism than the palladium-catalyzed counterparts.

The following table provides examples of catalyst and ligand systems used in the synthesis of related heterocyclic compounds, which can serve as a starting point for the optimization of this compound synthesis.

Table 2: Catalyst and Ligand Systems for C-N Coupling Reactions

Palladium Source Ligand Base Solvent Observations
Pd₂(dba)₃ Dppf NaOtBu Toluene High yields reported for related C-N coupling reactions. gust.edu.vn
Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane Effective system for amination of aryl halides.
Pd₂(dba)₃ Xphos K₃PO₄ t-BuOH/H₂O Often used for challenging coupling reactions.

Purification and Isolation Techniques for Synthetic Products

The purification of the final product, this compound, is a critical step to ensure its suitability for research applications. Common techniques employed for the purification of quinazoline derivatives include recrystallization and column chromatography. galaxypub.conih.gov

Recrystallization is a widely used method for purifying solid compounds. ijpras.com The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Ethanol is a commonly used solvent for the recrystallization of quinazolinone–piperazine hybrid derivatives. galaxypub.co

Column chromatography is another powerful technique for separating the desired product from unreacted starting materials and byproducts. galaxypub.co The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The purity of the collected fractions can be monitored by thin-layer chromatography (TLC). ijpras.com

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Probes

The synthesis of deuterated and isotopically labeled analogues of this compound is valuable for various research applications, including mechanistic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry. usask.ca

Deuterium (B1214612) labeling can be achieved by introducing deuterium atoms at specific positions in the molecule. One common strategy involves the use of deuterium-labeled reagents during the synthesis. For instance, a deuterated piperazine moiety can be synthesized and then coupled with the 8-substituted quinazoline precursor. The synthesis of deuterated piperazines can be accomplished through methods such as the reduction of appropriate amide or imide precursors with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄). usask.canih.govnih.gov

Alternatively, deuterium can be incorporated into the quinazoline core itself. This might involve using deuterated starting materials for the construction of the quinazoline ring or through hydrogen-deuterium exchange reactions on the final compound under specific conditions. marquette.edu Patent literature describes the preparation of deuterated quinazolinone compounds by employing deuterated starting materials in established synthetic routes. googleapis.com

Scalability Considerations for Research Applications

The ability to scale up the synthesis of this compound from milligram to gram quantities is essential for its use in extensive research studies. Several factors need to be considered when scaling up a chemical synthesis.

One key aspect is the choice of reagents and reaction conditions. For large-scale synthesis, it is preferable to use cost-effective and readily available starting materials and reagents. The reaction conditions should be safe and manageable on a larger scale. For instance, reactions that require extremely high temperatures or pressures may be challenging to scale up.

The purification method also needs to be scalable. While column chromatography is effective at a small scale, it can become cumbersome and expensive for large quantities. In such cases, recrystallization is often a more practical and economical method for purifying the final product. nih.gov

A study on the synthesis of related quinazolinone derivatives demonstrated a successful gram-scale synthesis, indicating the potential for scaling up the production of similar compounds. rsc.org The development of a robust and scalable synthetic route is a critical step in making this compound and its analogues readily accessible for research purposes. organic-chemistry.org

Structure Activity Relationship Sar Studies of 8 Piperazin 1 Yl Quinazoline Derivatives

Design Principles for Structural Modification

The structural modification of 8-(piperazin-1-yl)quinazoline derivatives is guided by established principles aimed at enhancing target affinity, selectivity, and pharmacokinetic properties.

Rational drug design for quinazoline (B50416) derivatives often relies on understanding the interactions between the compound and its biological target at a molecular level. For instance, in the context of kinase inhibition, the quinazoline scaffold is known to act as a hinge-binder, mimicking the adenine (B156593) portion of ATP. nih.gov The design process frequently involves several key strategies:

Mimicking Known Interactions: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with the hinge region of kinase enzymes. nih.gov Modifications are designed to preserve or enhance these fundamental interactions.

Exploiting Hydrophobic Pockets: Substituents are strategically placed on the quinazoline and piperazine (B1678402) rings to occupy and interact with nearby hydrophobic pockets within the target's binding site, thereby increasing affinity. nih.govnih.gov

Bioisosteric Replacement: This strategy involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties (a bioisostere) to improve potency or pharmacokinetic profiles. scielo.br For example, replacing a carbon atom with a sulfur atom can modify lipophilicity and tissue distribution. preprints.orgnih.gov In some cases, the entire piperazine ring may be replaced with a bioisosteric analogue to beneficially alter activity and cytotoxicity. enamine.net

Hybrid Pharmacophore Approach: This involves combining the quinazoline scaffold with other known bioactive moieties to create a hybrid molecule with potentially synergistic or enhanced activity. rsc.org For example, linking amino acids to the quinazoline core can introduce additional hydrogen-bonding interactions at the target site. rsc.org

A common design approach involves synthesizing 4-anilinoquinazolines, where the key 4-quinazolinone intermediate is chlorinated and then functionalized. scielo.br The goal is to position different functional groups in a way that optimizes interactions with specific domains of the target protein, such as hydrophobic and hydrogen-bonding domains. rsc.org

Combinatorial chemistry provides a powerful tool for rapidly generating a large number of diverse, yet structurally related, compounds, known as an analogue library. This approach is instrumental in exploring the SAR of the this compound scaffold.

Facile, one-pot synthesis methods have been developed to create libraries of piperazine-linked quinazoline derivatives. nih.govrsc.org These methods often involve condensation reactions that efficiently form the core structure, followed by coupling with various carboxylic acids or other building blocks to introduce diversity at specific positions. nih.gov The resulting library of compounds can then be subjected to high-throughput screening (HTS) to quickly identify molecules with desired biological activity. nih.gov HTS allows for the rapid evaluation of thousands of compounds, accelerating the identification of promising "hits" for further optimization.

Exploration of Substituent Effects on the Quinazoline Ring System

The nature and position of substituents on the bicyclic quinazoline ring system profoundly influence the molecule's biological activity. nih.gov The benzene (B151609) portion of the ring is generally more susceptible to electrophilic substitution, while the pyrimidine (B1678525) ring is more reactive towards nucleophiles, particularly at the C-2 and C-4 positions. wikipedia.org

Systematic modification of the quinazoline ring has yielded significant insights into the electronic and steric requirements for activity.

C-2 Position: Substitutions at this position are common. Small, hydrophobic groups are generally well-tolerated and can contribute to improved cellular permeability and binding. nih.gov The presence of a phenyl ring at C-2 can be vital for forming hydrogen bonds with the target enzyme, thereby enhancing interaction and binding. nih.gov In some cases, electron-donating groups at this position increase activity more effectively than electron-withdrawing groups. nih.gov

C-4 Position: This position is a key point for modification. The introduction of substituted or simple amines at C-4 is a known strategy to enhance potency. nih.gov For example, a 4-position aniline (B41778) substitution can orient itself into a specific pocket lined by key amino acid residues of the target protein. nih.gov

C-5, C-6, C-7 Positions: The benzene portion of the scaffold offers significant opportunities for modification. Structure-activity relationship studies suggest that the quinazoline scaffold has bulk tolerance at the C-6 and C-7 positions. nih.gov However, substitutions at the C-5 and C-6 positions have sometimes been found to be not well tolerated. nih.gov The position of electrophilic substitution on the benzene ring generally follows the order of reactivity: 8 > 6 > 5 > 7. wikipedia.org

C-8 Position: SAR studies have indicated that substitutions at the C-8 position can lead to more potent compounds, although sometimes at the cost of poorer pharmacokinetic properties. nih.gov A phenyl ring at the C-8 position has been shown to improve anticancer potency. nih.gov

The following table summarizes the general effects of substituents at various positions on the quinazoline ring based on research findings.

PositionType of SubstituentGeneral Effect on ActivityReference
C-2 Small hydrophobic groups (e.g., -CH₃)Tolerated; can improve permeability and potency. nih.gov
Phenyl ringCan form crucial hydrogen bonds, enhancing binding. nih.gov
Electron-donating groupsMay increase activity more than withdrawing groups. nih.gov
C-4 Substituted amines (e.g., anilines)Key for interaction; can enhance potency. nih.govnih.gov
C-5 General substitutionsOften not well-tolerated. nih.gov
C-6 Halogens, electron-rich groupsTolerated; can assist in potency. nih.govnih.gov
C-7 General substitutionsBulk is generally tolerated. nih.gov
C-8 General substitutionsCan lead to more potent compounds. nih.gov

The specific functional groups attached to the quinazoline core are the primary drivers of molecular recognition, governing how the molecule binds to its biological target through various non-covalent interactions.

Hydrogen Bonding: This is a critical interaction for many quinazoline-based inhibitors. The nitrogen atoms at positions N1 and N3 of the pyrimidine ring frequently act as hydrogen bond acceptors, interacting with key residues in the hinge region of protein kinases. nih.govresearchgate.net The addition of moieties capable of hydrogen bonding, such as amino acids or hydroxyl groups, can introduce supplementary interactions and increase binding affinity. rsc.org

Hydrophobic Interactions: The aromatic quinazoline scaffold itself provides a large surface for hydrophobic interactions with nonpolar residues in the binding pocket of a target protein. nih.gov Incorporating additional hydrophobic groups, such as phenyl or alkyl chains, at positions like C-2 or C-4 can further enhance these interactions and improve the compound's affinity. nih.govnih.gov

Electrostatic and Stacking Interactions: The introduction of charged or polarizable groups can lead to favorable electrostatic interactions. For example, incorporating a chloro group onto the quinazoline core can enhance stacking interactions and improve hydrophobic engagement at the enzyme binding site. nih.gov

The interplay of these interactions dictates the binding orientation and affinity of the molecule. Molecular docking studies are often employed to visualize these interactions and guide the design of new derivatives with improved binding profiles. nih.govresearchgate.net

Modifications to the Piperazine Ring

The piperazine ring linked to the C-8 position of the quinazoline is not merely a linker but an integral component of the pharmacophore that can be extensively modified to fine-tune the compound's properties. The anti-colorectal cancer activity of some quinazolines, for instance, has been attributed to flexible chains containing terminal rings like piperazine. researchgate.net

SAR studies have shown that substituents on the distal nitrogen of the piperazine ring significantly impact biological activity. Key findings include:

N-Aryl Substitution: The introduction of substituted phenyl rings on the piperazine moiety can have a pronounced effect. Studies on related scaffolds have shown that electron-withdrawing groups, such as chloro- or fluoro-substituents, on this phenyl ring can enhance antitumor activity. nih.gov In contrast, both electron-withdrawing groups (like nitro) and electron-donating groups have been shown to yield better cytotoxic activity than an unsubstituted phenyl ring in other quinazoline series. researchgate.net

N-Alkyl Substitution: The use of a 4-methylpiperazine moiety has been shown in related heterocyclic systems to modify receptor binding profiles, for example, by reducing binding at certain adrenergic receptors while retaining hypoglycemic activity. nih.gov

Bioisosteric Replacement: The piperazine ring can be replaced with other cyclic amines or bioisosteres to modulate the compound's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME). enamine.net

The following table presents examples of how modifications to the piperazine moiety in various quinazoline-related structures can influence activity.

Modification on Piperazine RingExample SubstituentObserved EffectReference
N-Aryl with EWG 4-FluorobenzylIdentified as a crucial anticancer functional group. nih.gov
N-Aryl with EWG Nitro, ChloroBetter cytotoxic activity than unsubstituted phenyl. researchgate.net
N-Alkyl MethylRetained biological activity while modifying receptor selectivity. nih.gov
Replacement of Piperazine Spirodiamine analogueBeneficially affected activity and reduced cytotoxicity. enamine.net

These studies underscore the importance of the piperazine moiety as a versatile handle for optimizing the pharmacological profile of this compound derivatives.

N-Alkylation and N-Acylation Strategies

No specific data is available in the searched literature.

Stereochemical Considerations and Chiral Analogues

No specific data is available in the searched literature.

Linker Region and Substituent Effects on Peripheral Moieties

No specific data is available in the searched literature.

Correlation of Structural Diversity with In Vitro Biological Activity Profiles

No specific data is available in the searched literature.

Molecular and Cellular Mechanism of Action Studies of 8 Piperazin 1 Yl Quinazoline

Identification of Molecular Targets and Ligand-Target Interactions (In Vitro Assays)

In vitro assays are fundamental to identifying the direct molecular targets of a compound and characterizing the nature of the ligand-target interaction. For derivatives of the 8-(piperazin-1-yl)quinazoline scaffold, these studies have revealed a promiscuous binding profile, with high-affinity interactions observed across diverse protein families, including G-protein coupled receptors (GPCRs) and protein kinases.

Receptor Binding Assays (e.g., GPCRs, Kinases, Ion Channels) in vitro

Receptor binding assays have been instrumental in identifying the affinity of quinazoline-piperazine derivatives for various receptors. These compounds have shown notable interactions with several GPCRs and receptor tyrosine kinases.

G-Protein Coupled Receptors (GPCRs): Derivatives have been designed and synthesized to bind to serotonin (B10506) receptors. nih.gov Specifically, certain quinazolinone derivatives linked with piperazinylquinoline act as both serotonin 5-HT(1A) receptor agonists and 5-HT(3) receptor antagonists. nih.gov Another study focused on designing quinazoline (B50416) scaffold compounds as potent 5-HT2A receptor ligands. ebi.ac.uk One such derivative, N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine, exhibited a high affinity for the 5-HT2A receptor with a Ki value of 14.04 ± 0.21 nM and demonstrated over 10,000-fold selectivity against 5-HT1A, D1, and D2-like receptors. ebi.ac.uk

The quinazoline framework has also been explored for its interaction with adenosine (B11128) receptors. A series of 2-aminoquinazoline (B112073) derivatives were developed as antagonists for the human A2A adenosine receptor (hA₂ₐR). nih.gov One compound in this series demonstrated a high affinity with a Ki value of 5 nM. nih.gov

Furthermore, research into dopamine (B1211576) receptors has shown that hybrid molecules incorporating an 8-hydroxy quinoline (B57606) moiety attached to a piperazine (B1678402) ring exhibit high affinity for both D2 and D3 receptors, with Ki values in the low nanomolar range. nih.gov

Kinases: The quinazoline scaffold is a well-established framework for tyrosine kinase inhibitors. scielo.brmdpi.com Derivatives have been extensively evaluated as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase family. nih.gov Studies on 4-piperazinylquinazoline derivatives have identified them as potent antagonists of PDGFR phosphorylation. scielo.brnih.gov

In addition to PDGFR, these compounds target other key kinases involved in cancer progression. Derivatives of 4-anilino-quinazoline have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). amazonaws.com

Table 1: In Vitro Receptor Binding Affinities of Selected Quinazoline-Piperazine Derivatives

Derivative TypeTarget ReceptorAssay TypeAffinity (Ki/IC₅₀)Reference
N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine5-HT2ABinding AssayKi = 14.04 nM ebi.ac.uk
2-Aminoquinazoline derivative (Compound 5m)Adenosine A2ABinding AssayKi = 5 nM nih.gov
8-Hydroxy quinoline-piperazine hybrid (Compound 19a)Dopamine D3Binding AssayKi = 0.81 nM nih.gov
8-Hydroxy quinoline-piperazine hybrid (Compound 19a)Dopamine D2Binding AssayKi = 15.9 nM nih.gov

Enzyme Inhibition Kinetics and Specificity Studies in vitro

Beyond simple binding, the inhibitory activity of quinazoline-piperazine derivatives against various enzymes, particularly kinases, has been thoroughly characterized.

Kinase Inhibition: Numerous studies have focused on the inhibition of EGFR and HER2 (Human Epidermal Growth Factor Receptor 2). Isoquinoline-tethered quinazoline derivatives have been developed that show significantly improved selectivity for HER2 over EGFR, with some compounds demonstrating a 7- to 12-fold enhancement in selectivity compared to the drug lapatinib (B449) in kinase assays. nih.gov Representative compounds from this series potently inhibited HER2 kinase activity with IC₅₀ values often exceeding the potency of lapatinib. nih.gov

Derivatives of the 4-anilinoquinazoline (B1210976) scaffold have been shown to potently inhibit EGFR, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov The inhibitory mechanism often involves competition with ATP at the kinase domain's binding site. scielo.br The development of dual inhibitors targeting both EGFR and VEGFR-2 is a common strategy, as these receptors share downstream signaling pathways. amazonaws.com Furthermore, certain quinazoline derivatives have been identified as inhibitors of other kinases such as Cyclin-Dependent Kinases (CDKs), p21-activated kinase 4 (PAK4), and Aurora kinases. scielo.brmdpi.comresearchgate.net For instance, a cyclopentyl group at the 8-position of the quinazoline system resulted in a compound with a CDK4 inhibitory IC₅₀ of 0.001 μM. mdpi.com

Table 2: In Vitro Enzyme Inhibition by Selected Quinazoline-Piperazine Derivatives

Derivative TypeEnzyme TargetInhibitory Concentration (IC₅₀)Reference
Isoquinoline-tethered quinazolineHER2Potent, often exceeding lapatinib nih.gov
4-Anilinoquinazoline hybrid (Compound 40)EGFR40.7 nM nih.gov
8-Cyclopentyl quinazoline derivativeCDK40.001 µM (1 nM) mdpi.com
2,4-Diaminoquinazoline derivative (Compound 8d)PAK4< 1 µM researchgate.net
4-Piperazino-substituted quinazolinePDGFRPotent activity reported mdpi.com

Affinity Chromatography and Proteomic Approaches for Target Deconvolution

Target deconvolution is the process of identifying the specific molecular targets responsible for a compound's observed biological effects, which is crucial when a compound is discovered through phenotypic screening. creative-biolabs.com Affinity chromatography coupled with mass spectrometry is a powerful and widely used technique for this purpose. technologynetworks.comresearchgate.netnih.gov

The general methodology involves chemically modifying the small molecule of interest—in this case, a derivative of this compound—to immobilize it onto a solid support, such as chromatography beads. technologynetworks.comnih.gov This creates an affinity matrix that can be incubated with complex biological samples like cell lysates. researchgate.net Proteins that have a specific affinity for the immobilized compound will bind to the matrix, while non-specific and low-affinity binders are removed through a series of washing steps. technologynetworks.com The specifically bound proteins are then eluted from the matrix, often by changing buffer conditions or using a competing agent. technologynetworks.com Finally, the identities of these eluted proteins are determined using mass spectrometry-based proteomics. researchgate.net This approach allows for the unbiased, proteome-wide identification of direct binding partners of a bioactive compound within a native cellular context. researchgate.net While this is a standard and effective strategy for target identification, specific studies applying this technique to the parent this compound compound have not been detailed in the reviewed literature.

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

Once molecular targets are identified, the next step is to understand how ligand binding translates into a cellular response. This involves studying the downstream intracellular signaling pathways that are modulated by the compound. Cell-based assays are essential for this phase of mechanistic investigation.

Cell-Based Reporter Assays (e.g., luciferase, fluorescent protein)

Cell-based reporter assays are a common tool for monitoring the activity of specific signaling pathways. youtube.comyoutube.com These assays typically use a reporter gene, such as luciferase or a fluorescent protein, placed under the control of a transcriptional response element that is activated by the pathway of interest. youtube.com An increase or decrease in the reporter signal indicates modulation of the pathway.

In the context of the quinazoline scaffold, a library of approximately 500 such compounds was screened using a Super8XTOPFlash Wnt reporter assay in HCT116 colorectal cancer cells. nih.gov This luciferase-based assay is designed to measure the activity of the Wnt/β-catenin signaling pathway. The screen successfully identified two series of structurally related quinazolines that act as potent inhibitors of this pathway, demonstrating the utility of reporter assays in dissecting the cellular functions of this compound class. nih.gov

Western Blot Analysis of Phosphorylation States and Protein Expression

Western blot analysis is a cornerstone technique for investigating the impact of a compound on specific proteins within a signaling cascade. It is particularly useful for examining changes in protein phosphorylation, a key event in many signaling pathways, especially those driven by kinases.

For quinazoline-piperazine derivatives identified as kinase inhibitors, Western blotting has been used extensively to confirm their mechanism of action in a cellular context. For example, isoquinoline-tethered quinazoline derivatives that showed potent HER2 inhibition in enzymatic assays were further tested in HER2-overexpressing SKBR3 cells. nih.gov Western blot analysis confirmed that these compounds potently inhibited the phosphorylation of HER2 at the cellular level, often more effectively than the reference compound lapatinib. nih.gov Similarly, the effects of other quinazoline derivatives on EGFR phosphorylation have been demonstrated in cell lines like A431 and MDA-MB-468. ekb.egresearchgate.net In these experiments, cells are treated with the compound, and cell lysates are then analyzed by Western blot using antibodies specific to the phosphorylated form of the target protein (e.g., p-EGFR, p-HER2) and the total protein. nih.govresearchgate.net A reduction in the phosphorylated protein signal relative to the total protein level indicates successful inhibition of the kinase in the cell. nih.govresearchgate.net

Structure-Mechanism Relationships at the Molecular Level

Biophysical Characterization of Ligand-Protein Interactions (e.g., SPR, ITC)

The direct binding and thermodynamic profile of quinazoline-based compounds with their protein targets can be quantitatively assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide crucial data on the kinetics and thermodynamics of ligand-protein interactions, which are instrumental in understanding the molecular mechanisms of action and in guiding drug design efforts.

A notable example involves the characterization of a non-ATP-competitive p38 MAP kinase inhibitor, a quinazoline derivative referred to as Compound 1. The interaction of this compound with its target protein, p38, was analyzed using Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters of their binding. researchgate.net

The ITC results demonstrated a direct interaction between Compound 1 and the p38 protein. The titration of the compound into a solution containing p38 resulted in measurable heat changes, indicating a binding event. The resulting data were fitted to a 1:1 binding model, which allowed for the determination of the binding affinity (Kd), the change in enthalpy (ΔH), and the change in entropy (ΔS) for the interaction. researchgate.net

The binding of Compound 1 to p38 was found to be an exothermic process, as indicated by the negative enthalpy change (ΔH). researchgate.net This suggests that the formation of favorable polar and electrostatic interactions, such as hydrogen bonds and van der Waals forces, is a significant driving force for the binding event. researchgate.net The study reported a moderate binding affinity for Compound 1, with a dissociation constant (Kd) in the micromolar range. researchgate.net

The detailed thermodynamic parameters obtained from the ITC analysis of the interaction between the quinazoline derivative (Compound 1) and the p38 protein are summarized in the table below.

ParameterValue
Dissociation Constant (Kd)1.76 µM
Binding Stoichiometry (n)1:1
Enthalpy Change (ΔH)Exothermic

This example of a biophysical study on a quinazoline derivative highlights the utility of techniques like ITC in elucidating the thermodynamic forces governing ligand-protein recognition. Such data is critical for establishing a comprehensive understanding of the structure-activity relationships and for the rational design of more potent and selective inhibitors based on the quinazoline scaffold. Further biophysical studies on this compound and its analogues would be invaluable in defining their specific interactions with relevant biological targets.

Computational Chemistry and in Silico Approaches to 8 Piperazin 1 Yl Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. researchgate.netresearchgate.net Such studies provide a basis for predicting reactivity and intermolecular interactions.

Electronic Structure Analysis and Molecular Orbitals

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for assessing a molecule's chemical reactivity and kinetic stability. For the general quinazoline (B50416) scaffold, DFT studies have been performed to map its electron distribution. researchgate.net However, specific calculations detailing how the piperazine (B1678402) group at the 8-position influences the electronic properties, molecular orbital energies, and the HOMO-LUMO gap of the quinazoline system are not documented in the available literature.

Reactivity Predictions and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.net Red regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. While MEPs have been generated for the parent quinazoline and some of its simple derivatives, a specific MEP map for 8-(piperazin-1-yl)quinazoline, which would clarify the reactive sites introduced by the piperazine moiety, has not been published. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity, as it dictates how the molecule can fit into the binding site of a protein.

Molecular Mechanics and DFT Methods for Conformational Sampling

Conformational analysis of flexible molecules like this compound typically involves a combination of molecular mechanics for rapid sampling of possible shapes and more accurate DFT methods to determine the energies of the most stable conformers. The piperazine ring can exist in chair, boat, or twist-boat conformations, and its orientation relative to the quinazoline ring system creates a complex energy landscape. While such studies are common for drug candidates, specific research detailing the stable conformers and their relative energies for this compound is absent from the reviewed literature.

Dynamic Behavior and Rotational Barriers of the Piperazine Moiety

The piperazine group is not static; it can rotate around the C-N bond connecting it to the quinazoline ring. Understanding the energy barriers associated with this rotation is important for assessing the molecule's flexibility. No specific studies calculating the rotational barriers or describing the dynamic behavior of the piperazine moiety in this compound were found.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein target. ukaazpublications.com Many quinazoline derivatives containing a piperazine ring, particularly at the 4-position, have been synthesized and docked into the active sites of various enzymes and receptors, such as the Epidermal Growth Factor Receptor (EGFR) and α1-adrenoceptors, to explore their potential as therapeutic agents. researchgate.netnih.govnih.gov These studies often reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

However, a literature search did not yield any molecular docking studies specifically performed on this compound. Consequently, its potential biological targets and binding modes remain computationally uncharacterized in publicly available research.

Ligand Preparation and Receptor Grid Generation

The initial step in most structure-based drug design projects involves the meticulous preparation of both the ligand (the small molecule of interest) and the receptor (the target protein). For this compound, this process begins with the generation of its three-dimensional structure.

Ligand Preparation: The 3D coordinates of this compound are constructed using molecular sketching software, such as the SKETCH module in Sybyl-X. frontiersin.org Subsequently, the structure undergoes energy minimization using computational force fields, like the Tripos force field, to find its most stable, low-energy conformation. frontiersin.org This process also involves the assignment of partial atomic charges (e.g., Gasteiger-Hückel charges), which are crucial for accurately simulating electrostatic interactions with the target receptor. frontiersin.org

Receptor Grid Generation: Once a target protein's 3D structure is obtained (typically from crystallographic data), it must also be prepared. This involves adding hydrogen atoms, assigning charges, and removing any non-essential molecules like water or co-factors. A critical step is the generation of a receptor grid. This grid defines the specific three-dimensional space of the receptor's active site where the docking calculations will be performed. The grid box is typically centered on a known binding ligand or key amino acid residues within the active site, creating a defined area for the computational search.

Scoring Functions and Binding Pose Prediction

With the prepared ligand and receptor, molecular docking simulations are performed to predict the preferred binding orientation, or "pose," of this compound within the receptor's active site. ukaazpublications.com Docking algorithms systematically sample many possible conformations and orientations of the ligand within the grid box.

Each generated pose is evaluated by a scoring function . This function calculates a score or binding energy (often expressed in kcal/mol) that estimates the binding affinity between the ligand and the protein. researchgate.net Scoring functions are designed to approximate the thermodynamics of the binding event and typically account for:

Hydrogen Bonds: Favorable interactions between donor and acceptor atoms.

Electrostatic Interactions: Attractive or repulsive forces based on atomic charges. nih.gov

Hydrophobic Interactions: The favorable positioning of nonpolar groups away from water. nih.gov

Van der Waals Forces: General attractive or repulsive forces between atoms.

The output of a docking simulation is a set of ranked poses, with the top-ranked pose representing the most probable binding mode. For instance, in docking studies of similar quinazoline derivatives against the Janus kinase 2 (JAK2), the quinazoline core was observed to occupy a hydrophobic region, while specific substitutions formed key hydrogen bonds with amino acid residues like Arg980. nih.gov These predictions provide a structural hypothesis for the compound's mechanism of action.

Virtual Screening for Novel Target Identification

Virtual screening is a powerful in silico technique used to search large databases of molecules to identify those likely to bind to a specific biological target. nih.gov This process can be performed in two primary ways:

Ligand-Based Virtual Screening: A known active molecule, such as this compound, is used as a template. The algorithm searches for other molecules in a database with similar structural or chemical features, assuming that similar molecules may have similar biological activities.

Structure-Based Virtual Screening: A 3D model of a protein target is used to screen a library of compounds, docking each one into the active site to identify potential binders.

This methodology can also be inverted to identify novel protein targets for this compound. By docking the compound against a panel of different protein structures, researchers can generate hypotheses about new therapeutic applications. For example, virtual screening was successfully used to identify quinazoline derivatives as novel inhibitors of JAK2, demonstrating the power of this approach in hit identification. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the flexibility and interactions of the ligand-protein complex.

Ligand-Protein Complex Stability and Interaction Dynamics

A primary application of MD simulations is to assess the stability of the predicted binding pose from docking studies. researchgate.net A simulation, often run for nanoseconds (ns), tracks the ligand and protein atoms, revealing whether the ligand remains stably bound in the active site. nih.gov

Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD plot indicates that the complex has reached equilibrium and is not undergoing major structural changes. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. researchgate.net

MD simulations also provide a dynamic map of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. researchgate.net Analysis can reveal the percentage of the simulation time that specific interactions are present, confirming their importance for binding affinity.

Table 1: Key Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes
Analysis MetricDescriptionTypical Insight Gained
Protein-Ligand RMSDMeasures the conformational stability of the ligand within the binding pocket over the simulation time.Confirms the stability of the predicted binding pose. A low, stable RMSD suggests a strong and consistent binding mode.
Protein RMSFMeasures the fluctuation of individual amino acid residues around their average positions.Identifies flexible and rigid regions of the protein, highlighting which residues in the active site move to accommodate the ligand.
Interaction FractionCalculates the percentage of simulation time that specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are maintained.Quantifies the importance of specific residues for binding and helps validate docking predictions.

Solvent Effects and Conformational Changes in Solution

MD simulations are typically performed in an explicit solvent environment, such as a water box, to mimic physiological conditions. mdpi.com This is crucial because solvent molecules can play a significant role in mediating ligand-protein interactions and influencing the conformational flexibility of both the ligand and the protein. Water bridges, where a water molecule forms hydrogen bonds with both the ligand and the receptor, are a common example of solvent-mediated interactions that can be identified through MD simulations. researchgate.net

By simulating the system in solution, researchers can observe how this compound might change its conformation before and after binding. These conformational changes can be essential for achieving an optimal fit within the binding site, a phenomenon known as "induced fit."

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a group of compounds and their biological activities. frontiersin.orgjaper.in For a series of this compound analogs, a QSAR model could predict their therapeutic potency based on variations in their molecular properties or "descriptors."

The process involves:

Data Set Collection: A series of quinazoline derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. frontiersin.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors related to the molecule's shape and electronic properties.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These methods generate 3D contour maps that visualize regions around the molecule where certain properties are predicted to influence activity. For example, a CoMFA map might show a green-colored region, indicating that adding a bulky (steric) group at that position would likely increase biological activity, while a red-colored region might suggest that an electronegative group would be beneficial. frontiersin.org These models provide powerful guidance for designing new, more potent derivatives of the this compound scaffold.

Table 2: Examples of QSAR Model Validation Statistics for Quinazoline Derivatives
Model TypeTargetq² (Cross-validated r²)r² (Non-cross-validated r²)Reference
CoMFAMMP-13 Inhibitors0.6460.992 nih.gov
CoMSIAMMP-13 Inhibitors0.7040.992 nih.gov
CoMFAEGFR Inhibitors0.6080.979 frontiersin.org
2D-QSARAnticonvulsant Agents0.5480.610 japer.in

Descriptors Generation and Feature Selection

A fundamental step in building predictive computational models is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a given set of molecules, thousands of descriptors can be calculated using specialized software like Dragon and Hyperchem. nih.gov These descriptors fall into various categories, including constitutional, topological, geometrical, quantum-chemical, and physicochemical parameters. nih.govsdiarticle3.com

In the context of Quantitative Structure-Activity Relationship (QSAR) studies on quinazoline derivatives, feature selection is a critical process to identify the most relevant descriptors that correlate with a specific biological activity. nih.govfrontiersin.org Methods like multiple linear regression (MLR), genetic algorithms, and principal component analysis (PCA) are employed to select a small subset of descriptors from a large pool, preventing model overfitting and enhancing its predictive power. nih.gov For instance, studies on quinazoline analogues have identified descriptors related to molecular weight, lipophilicity (Log P), polar surface area (PSA), and specific quantum-chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) as being significant for predicting biological activity. sdiarticle3.com

The selection of descriptors is guided by the aim of the study. For example, in developing a QSAR model for anticancer activity of quinazoline derivatives, descriptors such as constitutional, functional, chemical, 2D autocorrelation, and charge descriptors have been found to be significant. nih.gov

Predictive Modeling of In Vitro Potency and Selectivity

Once relevant descriptors are selected, they are used to build mathematical models that can predict the in vitro potency and selectivity of compounds. QSAR models establish a relationship between the structural features of the molecules (encoded by the descriptors) and their biological activities. nih.gov

For quinazoline derivatives, various QSAR modeling techniques have been successfully applied. These include 2D-QSAR and 3D-QSAR methods. A 2D-QSAR study on quinazoline derivatives as EGFR inhibitors, for instance, resulted in a statistically significant model with good predictive capabilities. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a three-dimensional perspective by analyzing the steric and electrostatic fields around the molecules. frontiersin.org These models can yield valuable insights into the structural requirements for optimal interaction with a biological target, thereby guiding the design of more potent and selective analogues. frontiersin.org

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For quinazoline derivatives, docking studies have been instrumental in elucidating their interactions with various protein targets, such as Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The binding affinity scores and interaction patterns obtained from docking can be correlated with experimental in vitro potency data to validate the predictive models. nih.gov

In Silico Prediction of ADME Properties (Computational Modeling Only)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical component of drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico ADMET prediction provides an early-stage evaluation of a compound's drug-likeness. researchgate.net Various computational tools and web servers, such as SwissADME and PreADMET, are widely used for this purpose. researchgate.net

Lipophilicity and Solubility Prediction

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, and ability to cross cell membranes. nih.govnih.gov Computational models can predict logP values with reasonable accuracy. For quinazoline derivatives, studies have shown that their calculated logP values are generally within an acceptable range for oral bioavailability. nih.gov

Solubility is another crucial physicochemical property that influences a drug's absorption. nih.gov Computational methods can predict aqueous solubility (logS), which helps in assessing the potential for oral absorption. The predicted solubility of various quinazoline-piperazine hybrids has been evaluated in silico to ensure they meet the criteria for drug development. researchtrend.net

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Method/Software
Molecular Weight 228.28 g/mol ---
logP (Lipophilicity) 1.85 SwissADME
logS (Solubility) -2.5 SwissADME

Note: The values in this table are illustrative and based on predictions from computational models.

Permeability and Absorption Potential (Computational Models)

The ability of a drug to permeate biological membranes, such as the intestinal wall and the blood-brain barrier (BBB), is essential for its therapeutic effect. nih.gov Computational models are used to predict permeability through various biological barriers. For instance, in silico models can predict human intestinal absorption (HIA) and Caco-2 cell permeability. researchtrend.net Studies on quinazoline-linked piperazine analogues have shown high predicted intestinal absorption. researchtrend.net

BBB permeability is a critical factor for drugs targeting the central nervous system (CNS). researchgate.net Computational models can predict whether a compound is likely to cross the BBB. For many quinazoline derivatives, these models have predicted a low potential for BBB permeation, which can be advantageous for peripherally acting drugs to minimize CNS side effects. researchtrend.net

Table 2: Predicted ADME Properties of this compound

Parameter Prediction Implication
Gastrointestinal (GI) Absorption High Good potential for oral absorption
Blood-Brain Barrier (BBB) Permeant No Low potential for CNS side effects
P-glycoprotein (P-gp) Substrate No Low potential for efflux-mediated resistance
CYP1A2 inhibitor No Low risk of drug-drug interactions
CYP2C19 inhibitor No Low risk of drug-drug interactions
CYP2C9 inhibitor Yes Potential for drug-drug interactions
CYP2D6 inhibitor Yes Potential for drug-drug interactions

Note: The values in this table are illustrative and based on predictions from computational models like SwissADME.

Metabolic Stability Predictions (Computational Models)

Metabolic stability is a crucial parameter that determines the half-life and duration of action of a drug. nih.gov Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism. researchtrend.net In silico models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). researchtrend.netresearchgate.net

For quinazoline-piperazine derivatives, computational studies have been conducted to predict their interactions with CYP enzymes. researchtrend.net The prediction of CYP inhibition potential is important for assessing the risk of drug-drug interactions. researchgate.net For example, some models may predict that this compound could be an inhibitor of certain CYP isoforms, which would warrant further experimental investigation. researchgate.net These predictions help in the early identification of potential metabolic liabilities and guide the structural modification of the compound to improve its metabolic profile. researchtrend.net

Advanced Spectroscopic and Crystallographic Studies of 8 Piperazin 1 Yl Quinazoline

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. preprints.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of 8-(piperazin-1-yl)quinazoline. nih.govresearchgate.net The high resolving power of HRMS instruments can differentiate between ions with very similar nominal masses, leading to high confidence in the assigned molecular formula. researchgate.net For this compound (C₁₂H₁₄N₄), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm its identity.

IonCalculated m/z
[M+H]⁺215.1300

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated this compound molecule. soton.ac.uk In an MS/MS experiment, the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. mdpi.com The analysis of these fragment ions provides valuable information about the structure of the molecule. preprints.org

The fragmentation of protonated quinazoline (B50416) derivatives often involves characteristic losses of small neutral molecules and cleavage of the substituent groups. soton.ac.uk For this compound, characteristic fragmentation would likely involve the piperazine (B1678402) ring. The fragmentation pattern can help to confirm the connectivity of the piperazine moiety to the quinazoline core at the C-8 position.

A plausible fragmentation pathway for protonated this compound is outlined in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
215.13172.09C₂H₅NCleavage within the piperazine ring
215.13158.08C₃H₇NCleavage of the piperazine ring
215.13130.06C₄H₉N₂Loss of the piperazine radical

X-ray Crystallography of the Compound and its Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. d-nb.info A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the piperazine ring (e.g., chair) and the planarity of the quinazoline ring system.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystallographic parameters, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state.

While a specific crystallographic study for this compound is not widely reported in publicly accessible databases, extensive research has been conducted on closely related quinazoline derivatives. researchgate.netsioc-journal.cn These studies serve as a valuable reference for predicting the structural characteristics of the title compound. For instance, the analysis of other substituted quinazolines reveals that the quinazoline ring system is typically planar. mdpi.com The piperazine ring commonly adopts a chair conformation, which is its most stable energetic state.

The crystallographic data for a representative 4-phenylamino quinazoline derivative, compound 8b from a study by Yan et al., illustrates the type of information obtained from an SC-XRD analysis. sioc-journal.cn

Table 1: Representative Crystallographic Data for a Substituted Quinazoline Derivative (Compound 8b). sioc-journal.cn
ParameterValue
Chemical FormulaC24H22BrClS
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.868(5)
b (Å)10.239(6)
c (Å)14.515(9)
α (°)71.02(2)
β (°)82.42(2)
γ (°)71.78(2)
Volume (ų)1183.1
Z (molecules/unit cell)2

This data allows for the precise construction of the molecular model, revealing the spatial relationship between the quinazoline core and its substituents. Such structural information is fundamental for computational modeling and structure-activity relationship (SAR) studies.

Co-crystallization with Target Proteins for Ligand-Binding Mode Visualization

To understand how a molecule like this compound might interact with a biological target, such as an enzyme or receptor, co-crystallization followed by X-ray diffraction is an invaluable technique. This method provides an atomic-level snapshot of the ligand bound within the protein's active site, revealing the specific interactions that govern its affinity and activity.

The quinazoline scaffold is a well-known pharmacophore found in numerous inhibitors of protein kinases and other enzymes. Co-crystal structures of various quinazoline derivatives have been successfully obtained with their respective protein targets. For example, a 3,4-dihydroquinazoline has been co-crystallized with trypanothione (B104310) reductase, an essential enzyme in trypanosomatid parasites. researchgate.net Analysis of such structures elucidates the key binding interactions.

The visualization of the binding mode typically reveals a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking between the ligand and amino acid residues of the protein.

Table 2: Example of Ligand-Protein Interactions for a Dihydroquinazoline Inhibitor with Trypanothione Reductase. researchgate.net
Interaction TypeLigand MoietyProtein Residue
Hydrogen BondQuinazoline NitrogenGlu18
Hydrophobic InteractionQuinazoline RingTrp21
Hydrophobic InteractionMethylphenyl GroupMet115
Hydrophobic InteractionMethylphenyl GroupTyr112

These detailed interaction maps are critical for structure-based drug design, enabling chemists to rationally modify the ligand's structure to enhance potency and selectivity. While a specific co-crystal structure for this compound is not documented, the extensive library of existing quinazoline-protein complexes provides robust models for predicting its potential binding modes through computational docking studies. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups within a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations are observed as specific bands in the spectrum.

For this compound, the spectrum would be a composite of the vibrational modes of the quinazoline ring and the piperazine ring. Based on studies of related quinazoline and 8-hydroxyquinoline (B1678124) compounds, characteristic bands can be assigned. mdpi.commdpi.com

Quinazoline Moiety: The quinazoline ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused aromatic rings give rise to a series of strong to medium bands in the 1650-1450 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations are also observable at lower frequencies.

Piperazine Moiety: The piperazine ring is characterized by C-H stretching vibrations of its methylene (B1212753) (CH₂) groups, typically found in the 2950-2800 cm⁻¹ range. The N-H stretching vibration of the secondary amine appears as a medium-intensity band in the 3400-3250 cm⁻¹ region. The N-H bending (scissoring) vibration is typically observed near 1600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group/Moiety
3400 - 3250N-H stretchPiperazine
3100 - 3000Aromatic C-H stretchQuinazoline
2950 - 2800Aliphatic C-H stretchPiperazine (CH₂)
~1620C=N stretchQuinazoline
~1600N-H bendPiperazine
1580 - 1450Aromatic C=C stretchQuinazoline
1350 - 1250Aromatic C-N stretchQuinazoline

These spectroscopic signatures provide a reliable method for confirming the presence of the key functional groups in a synthesized sample of this compound and for quality control purposes.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular dichroism (CD) spectroscopy is an essential analytical technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is an achiral molecule and therefore CD-silent, chiral analogues can be readily synthesized.

Chirality could be introduced by adding a substituent to the piperazine ring, for example, creating 8-(2-methylpiperazin-1-yl)quinazoline. The resulting pair of enantiomers ((R) and (S)) would produce mirror-image CD spectra. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's absolute configuration and its conformation in solution.

CD spectroscopy is particularly useful for:

Determining Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration of a chiral center can be unambiguously assigned.

Conformational Analysis: The CD spectrum is sensitive to the molecule's three-dimensional shape. Changes in the orientation of chromophores relative to the chiral center due to conformational shifts will alter the CD signal, providing insights into the molecule's dynamic behavior in solution.

Studying Intermolecular Interactions: When a chiral analogue interacts with other molecules (e.g., proteins, DNA, or host molecules in a complex), induced CD (ICD) signals can be generated in the chromophores of either the ligand or the host molecule, providing information about the binding event and the chiral environment of the complex. nih.gov

The study of chiral analogues of this compound using CD spectroscopy would offer a deeper understanding of its stereochemical properties, which is often crucial for elucidating mechanisms of action in biological systems where chirality is a key recognition element.

Future Research Directions and Unexplored Avenues for 8 Piperazin 1 Yl Quinazoline

Development of More Potent and Selective Analogues

A primary focus of future research will be the rational design and synthesis of 8-(piperazin-1-yl)quinazoline analogues with enhanced potency and selectivity. Structure-activity relationship (SAR) studies have been instrumental in identifying key pharmacophoric features of quinazoline (B50416) derivatives that contribute to their biological activity. chemicalbook.com Future efforts will likely concentrate on systematic modifications of the quinazoline core, the piperazine (B1678402) linker, and the terminal substituents to optimize interactions with specific biological targets.

Key strategies for developing advanced analogues include:

Scaffold Hopping and Isosteric Replacements: Introducing bioisosteric replacements for the quinazoline or piperazine rings could lead to novel chemotypes with improved pharmacokinetic properties and target engagement.

Fragment-Based Drug Discovery (FBDD): Utilizing FBDD approaches can help in identifying small molecular fragments that bind to specific pockets of a target protein, which can then be elaborated or linked to the this compound core to create highly potent and selective inhibitors.

Stereochemical Optimization: For analogues with chiral centers, the synthesis and evaluation of individual enantiomers will be crucial, as stereochemistry often plays a significant role in biological activity and off-target effects.

Modification Strategy Rationale Potential Outcome
Substitution on the Quinazoline RingTo explore new binding interactions and modulate physicochemical properties.Enhanced potency, altered selectivity profile, improved solubility.
Modification of the Piperazine LinkerTo optimize the orientation and distance between the quinazoline core and terminal groups.Increased binding affinity, reduced off-target effects.
Variation of Terminal SubstituentsTo target specific sub-pockets of the binding site and improve drug-like properties.Improved selectivity, better ADME properties.

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical)

While quinazoline derivatives are well-known for their anticancer properties, the this compound scaffold holds promise for a much broader range of therapeutic applications. mdpi.com Pre-clinical investigations are essential to uncover these novel biological targets and expand the therapeutic utility of this compound class.

Future pre-clinical research should focus on:

Phenotypic Screening: Employing unbiased phenotypic screening assays on various cell lines and disease models can help identify unexpected therapeutic activities and novel mechanisms of action.

Target Deconvolution: For hits identified through phenotypic screening, target deconvolution techniques such as chemical proteomics and genetic approaches will be vital to identify the specific molecular targets responsible for the observed biological effects.

Expansion into New Disease Areas: Based on the known pharmacological profile of quinazolines, pre-clinical studies could explore their potential in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. orientjchem.orgorganic-chemistry.org

Potential Therapeutic Area Rationale for Exploration Example Pre-clinical Models
Neurodegenerative DiseasesSome quinazoline derivatives have shown neuroprotective effects.Cellular models of Alzheimer's or Parkinson's disease.
Inflammatory DisordersKnown modulation of signaling pathways involved in inflammation.Animal models of arthritis or inflammatory bowel disease.
Infectious DiseasesBroad-spectrum antimicrobial and antiviral activities of the quinazoline scaffold. frontiersin.orgIn vitro and in vivo models of bacterial or viral infections.
Cardiovascular DiseasesCertain quinazolines have shown effects on cardiovascular targets.Models of hypertension or thrombosis.

Integration with Advanced High-Throughput Screening Methodologies

To accelerate the discovery of new this compound-based drug candidates, the integration of advanced high-throughput screening (HTS) methodologies is crucial. nih.gov These technologies allow for the rapid screening of large compound libraries against a multitude of biological targets.

Future directions in this area include:

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular morphology and function, providing a more detailed picture of their biological activity.

DNA-Encoded Libraries (DELs): Screening of DELs, where each compound is tagged with a unique DNA barcode, allows for the simultaneous testing of billions of molecules, significantly increasing the efficiency of hit identification.

Biosensor-Based Screening: Utilizing technologies such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) in an HTS format can provide real-time kinetic data on compound-target interactions.

Theoretical Prediction of Novel Reactivity and Synthetic Transformations

Computational chemistry and theoretical predictions will play an increasingly important role in guiding the synthesis of novel this compound analogues. These methods can predict the reactivity of different positions on the quinazoline scaffold and help in designing more efficient synthetic routes.

Future research in this domain will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the this compound molecule and predict its reactivity towards various reagents, facilitating the design of new synthetic transformations.

Machine Learning for Reaction Prediction: AI-powered tools can be trained on large datasets of chemical reactions to predict the outcomes of novel synthetic steps, thereby accelerating the optimization of synthetic routes.

In Silico Prediction of ADMET Properties: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles.

Design of Multi-Target Directed Ligands Based on the Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. The this compound scaffold is an excellent starting point for the design of multi-target directed ligands (MTDLs) that can modulate several targets simultaneously.

Future strategies for designing MTDLs include:

Pharmacophore Hybridization: Combining the pharmacophoric features of known inhibitors for different targets onto the this compound scaffold can lead to the development of dual or multi-target agents.

Fragment Linking: Identifying fragments that bind to different targets and linking them through the piperazine moiety can generate novel MTDLs.

Privileged Structure-Based Design: Leveraging the inherent ability of the quinazoline scaffold to interact with multiple protein families, such as kinases and G-protein coupled receptors (GPCRs), to design ligands with tailored polypharmacology.

Target Combination Therapeutic Rationale Design Strategy
Kinase A and Kinase BTo overcome drug resistance by targeting parallel signaling pathways in cancer.Hybridization of pharmacophores from selective inhibitors of each kinase.
Enzyme and ReceptorTo achieve synergistic effects in neurodegenerative diseases.Linking a fragment that binds to an enzyme with a moiety that targets a receptor.
Ion Channel and GPCRTo address complex cardiovascular or neurological disorders.Modification of the scaffold to incorporate features recognized by both target classes.

Potential for Material Science or Supramolecular Chemistry Applications

Beyond its traditional role in medicinal chemistry, the unique structural and electronic properties of the this compound scaffold suggest potential applications in material science and supramolecular chemistry. The aromatic quinazoline core and the flexible piperazine linker provide opportunities for creating novel functional materials.

Unexplored avenues in these fields include:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the quinazoline ring could be functionalized to create materials with interesting photophysical properties suitable for use in OLEDs.

Sensors: The piperazine nitrogen atoms can act as binding sites for metal ions or other small molecules, making these compounds potential candidates for the development of chemical sensors.

Supramolecular Assemblies: The ability of quinazoline derivatives to form hydrogen-bonded dimers and other organized structures could be exploited to create novel supramolecular polymers or gels with unique properties. The piperazine unit can also participate in host-guest interactions, leading to the formation of complex supramolecular architectures.

Q & A

Q. What are the established synthetic routes for 8-(piperazin-1-yl)quinazoline, and what key parameters influence reaction efficiency?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between quinazoline precursors and piperazine derivatives. A common approach is the nucleophilic substitution of halogenated quinazolines (e.g., 8-chloroquinazoline) with piperazine under reflux in polar aprotic solvents like DMF or DMSO. Key parameters include:

  • Temperature : Reactions often require 80–120°C to activate the halogen leaving group.
  • Solvent : DMF enhances nucleophilicity of piperazine, while DMSO may improve solubility of aromatic intermediates.
  • Catalysts : Use of K₂CO₃ or Et₃N as bases accelerates deprotonation of piperazine, improving reaction kinetics.
    For example, Scheme 20 in details the synthesis of analogous quinazoline-piperazine hybrids via similar protocols . Optimizing stoichiometry (1:1.2 molar ratio of quinazoline to piperazine) can mitigate side reactions like over-alkylation .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and computational techniques:

  • NMR : ¹H and ¹³C NMR can confirm the presence of piperazine protons (δ 2.5–3.5 ppm for N–CH₂– groups) and quinazoline aromatic protons (δ 7.0–8.5 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄N₅⁺, expected m/z 244.1297).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement, as demonstrated for related piperazine-quinazoline hybrids in .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance) and flame-retardant lab coats. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles. Respiratory protection (e.g., N95 masks) is mandatory if airborne exposure exceeds 1 mg/m³ .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Decontaminate surfaces with 70% ethanol .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30–60 minutes by using microwave irradiation (100–150°C), which enhances energy transfer and reduces side-product formation.
  • Solvent Screening : Test alternative solvents (e.g., acetonitrile or THF) to balance solubility and reactivity. highlights solvent polarity as a critical factor in piperazine coupling efficiency .
  • Purification Strategies : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%).

Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Variability in IC₅₀ values often arises from differences in assay conditions .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements. For example, oxidation of the piperazine ring could reduce target binding affinity .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across derivatives. shows that electron-withdrawing groups on the quinazoline ring enhance binding to kinase targets .

Q. What computational approaches predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., EGFR kinase). The piperazine moiety often occupies hydrophobic pockets, while the quinazoline core interacts with catalytic lysine residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bond occupancy and RMSD values to validate docking predictions .
  • QSAR Modeling : Train models on datasets from to correlate substituent properties (e.g., logP, polar surface area) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.